2-(8,9-DIMETHYL-2-PHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)-1-ETHANOL
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Overview
Description
2-(8,9-DIMETHYL-2-PHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)-1-ETHANOL is a complex heterocyclic compound that features a unique fusion of pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,9-DIMETHYL-2-PHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)-1-ETHANOL typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under acidic or basic conditions, followed by functional group modifications to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(8,9-DIMETHYL-2-PHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carboxylic acid.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Halogenation or alkylation at specific positions on the pyrrolo or triazolo rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include various substituted derivatives that retain the core heterocyclic structure while introducing new functional groups that can modulate biological activity.
Scientific Research Applications
2-(8,9-DIMETHYL-2-PHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)-1-ETHANOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(8,9-DIMETHYL-2-PHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
2-(8,9-DIMETHYL-2-PHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)-1-ETHANOL stands out due to its unique combination of fused rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for multiple therapeutic applications make it a valuable compound in scientific research.
: Springer : RSC Advances : ChemSpider : Springer
Properties
IUPAC Name |
2-(11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-12(2)21(8-9-23)16-14(11)17-19-15(20-22(17)10-18-16)13-6-4-3-5-7-13/h3-7,10,23H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYMUXSUFPQSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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